molecular formula C16H17NO4S B2494351 N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 353502-14-4

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2494351
CAS No.: 353502-14-4
M. Wt: 319.38
InChI Key: KRBJNHMOQDJZSN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with two methylphenyl groups attached to the nitrogen atom

Properties

IUPAC Name

2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-6-8-15(9-7-12)22(20,21)17(11-16(18)19)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBJNHMOQDJZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenylamine and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The 3-methylphenylamine is reacted with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C.

    Formation of Intermediate: This reaction forms an intermediate sulfonamide.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Synthetic Applications

2.1 Organic Synthesis
N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:

  • Coupling Reactions : Acts as a coupling agent in peptide synthesis.
  • Functional Group Transformations : The sulfonamide group can be modified to introduce different functional groups, enhancing the compound's reactivity and utility in synthetic pathways.

Biological Applications

3.1 Antitumor Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves:

  • Enzyme Inhibition : It may inhibit enzymes critical for tumor growth, potentially serving as a lead compound for anticancer drug development.
  • Signaling Pathway Modulation : The compound could influence pathways like PI3K/Akt, which are vital for cell survival and proliferation.

Case Study: Antitumor Efficacy
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating strong antiproliferative effects.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine
  • N-(3-methylphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
  • N-(3-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine

Comparison:

  • N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is unique due to the presence of two methylphenyl groups, which may influence its reactivity and interactions with biological targets.
  • Compounds with different substituents on the phenyl rings (e.g., chloro, methoxy, nitro) may exhibit different chemical and biological properties, such as altered reactivity or binding affinity to enzymes.

Biological Activity

N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and implications for pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3SC_{15}H_{17}NO_3S, and it features a unique arrangement of a methyl-substituted phenyl ring and a sulfonyl group linked to a glycine moiety. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Sulfonamide : The initial step includes the reaction of 3-methylphenyl amine with a sulfonyl chloride to form the sulfonamide.
  • Coupling with Glycine : The sulfonamide is then coupled with glycine under acidic or basic conditions to yield the final product.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter systems, particularly at glycine receptors and NMDA receptors. This interaction is significant in neurological contexts, potentially influencing conditions such as epilepsy and neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that this compound exhibits antagonist activity at the glycine site on NMDA receptors. For instance, compounds structurally related to this compound demonstrated varying degrees of binding affinity and functional antagonism, suggesting that modifications in the phenyl rings can significantly alter potency and efficacy .

Case Studies

Several studies have explored the pharmacological potential of sulfonyl glycine derivatives:

  • Anticonvulsant Activity : A study highlighted that similar compounds showed promising anticonvulsant properties in animal models, indicating potential therapeutic applications for seizure disorders .
  • Cytotoxicity Against Cancer Cells : Research on structurally related compounds revealed significant cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Comparative Analysis

A comparative analysis of related compounds provides insight into structure-activity relationships (SAR):

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-N-(phenylsulfonyl)glycineChlorophenyl and phenylsulfonyl groupsModerate NMDA antagonism
N-(2-methylphenyl)-N-(phenylsulfonyl)glycineMethyl group on a different positionEnhanced selectivity at glycine sites
N-(3-chloro-2-methylphenyl)-N-(tosyl)glycineTosyl instead of methylsulfonylAltered solubility and receptor interaction

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